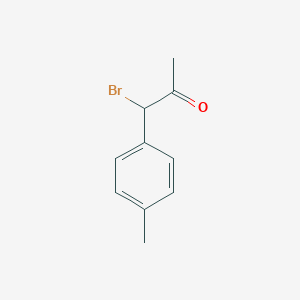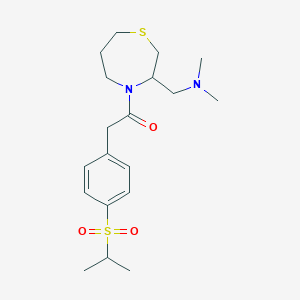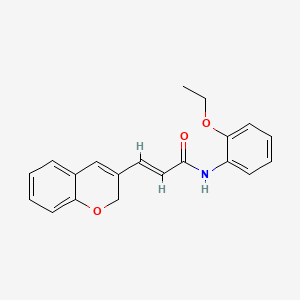
(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as selective aryl hydrocarbon receptor modulators (SAhRMs) and has been shown to have a range of biological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Several studies focus on novel synthesis methods for chromene derivatives, which are structurally related to "(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide". For example, a metal- and solvent-free approach facilitated the one-pot synthesis of 3-Se/S-4H-chromen-4-ones, showcasing an environmentally friendly protocol (Rafique et al., 2017). Similarly, research on the synthesis of Naphthopyran, Pyrazole, Pyridine, and Thienobenzochromene derivatives from versatile starting materials has been reported, which contributes to the diversity of chromene-based compounds (Badawy et al., 2008).
Catalysis and Chemical Transformations
Innovative catalytic systems have been developed for the efficient synthesis of Warfarin and its analogues via Michael addition, using polystyrene-supported catalysts (Alonzi et al., 2014). These studies highlight the potential for creating pharmacologically relevant chromene derivatives using catalytic methods.
Biological Activities and Applications
The cytotoxic activity of novel chromene derivatives has been evaluated, revealing promising results against various cancer cell lines. This indicates the therapeutic potential of chromene compounds in oncology (El Gaafary et al., 2021). Moreover, research into the reactions of carbamoylated amino enones with chromones for preparing 2-pyridones and chromeno[4,3-b]pyridine-2,5-diones offers insights into new chemical entities with possible biological significance (Obydennov et al., 2019).
Structural and Molecular Studies
Several studies have been dedicated to the structural investigation of chromene derivatives, which could inform the design of new molecules with enhanced properties. For instance, research on the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs provides valuable data on molecular conformations and interactions (Reis et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-23-19-10-6-4-8-17(19)21-20(22)12-11-15-13-16-7-3-5-9-18(16)24-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGKMTZRSGJPNQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)
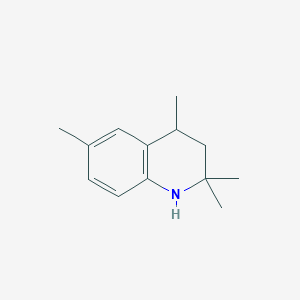


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2766838.png)
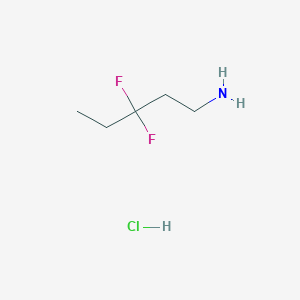

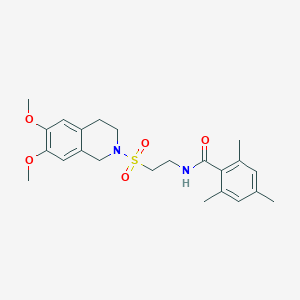
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2766842.png)
![7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2766845.png)
